3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate

Description

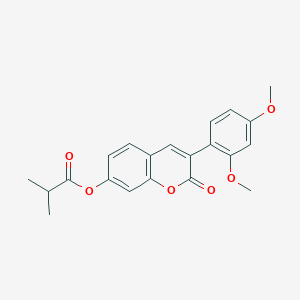

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate is an organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-dimethoxyphenyl group and an isobutyrate ester. The chromen-2-one core is known for its diverse biological activities and is often found in natural products and synthetic pharmaceuticals.

Properties

IUPAC Name |

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(2)20(22)26-15-6-5-13-9-17(21(23)27-18(13)11-15)16-8-7-14(24-3)10-19(16)25-4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLYGXOEVHIVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate typically involves the condensation of 2,4-dimethoxybenzaldehyde with a suitable chromen-2-one precursor under acidic or basic conditions. The reaction is followed by esterification with isobutyric acid or its derivatives. Common reagents used in these reactions include strong acids like sulfuric acid or bases like sodium hydroxide, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromen-2-one core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, quinones, and dihydrochromen-2-ones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of study in biological research.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as a lead compound for drug development.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate

- 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

- 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propionate

Uniqueness

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyrate ester enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes. This compound’s unique structure also allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

Overview

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate is a synthetic organic compound belonging to the chromen-2-one class. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Its unique structure, characterized by a chromen-2-one core and a 2,4-dimethoxyphenyl group, contributes to its diverse biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily due to its interaction with various molecular targets:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active or allosteric sites. This modulation affects the enzyme's function and can lead to altered metabolic pathways.

- Receptor Interaction : The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and preventing damage caused by free radicals.

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. It demonstrates the ability to reduce inflammation markers in various biological models, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi highlights its potential as a natural preservative or therapeutic agent.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound using various methodologies:

- In Vitro Studies :

- A study conducted on human cell lines demonstrated that the compound significantly inhibited cell proliferation in cancerous cells while sparing normal cells.

- Molecular docking studies revealed favorable binding interactions with key proteins involved in cancer progression.

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro cell line assays | Inhibition of cancer cell proliferation |

| Study B | Molecular docking simulations | Strong binding affinity to target proteins |

- In Vivo Studies :

- Animal models treated with the compound showed reduced inflammation markers and improved recovery rates from induced inflammatory conditions.

- The compound's safety profile was assessed, indicating minimal toxicity at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.